BenchChemオンラインストアへようこそ!

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Sigma-1 receptor Structure-activity relationship Benzoxazolone pharmacophore

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1251680-69-9) is a synthetic small molecule (C22H24N2O4, MW 380.44) that embeds a benzo[d]oxazol-2(3H)-one pharmacophore linked via an oxoethyl bridge to a 3-((benzyloxy)methyl)piperidine moiety. The benzoxazolone scaffold is a privileged structure in sigma-1 (σ1) receptor ligand design, with numerous derivatives demonstrating nanomolar σ1 affinity and high σ1/σ2 selectivity.

Molecular Formula C22H24N2O4
Molecular Weight 380.444
CAS No. 1251680-69-9
Cat. No. B2411749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
CAS1251680-69-9
Molecular FormulaC22H24N2O4
Molecular Weight380.444
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4
InChIInChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2
InChIKeyDIEFPPJSVNWTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1251680-69-9): Procurement-Relevant Structural and Pharmacological Context


3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1251680-69-9) is a synthetic small molecule (C22H24N2O4, MW 380.44) that embeds a benzo[d]oxazol-2(3H)-one pharmacophore linked via an oxoethyl bridge to a 3-((benzyloxy)methyl)piperidine moiety [1]. The benzoxazolone scaffold is a privileged structure in sigma-1 (σ1) receptor ligand design, with numerous derivatives demonstrating nanomolar σ1 affinity and high σ1/σ2 selectivity [2]. However, for this specific compound, quantitative pharmacological data are absent from the peer-reviewed and patent literature; its differentiation potential must therefore be evaluated through structural comparison to well-characterized benzoxazolone-piperidine analogs.

Why Generic Substitution of 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1251680-69-9) Is Not Supported Without Comparative Data


Within the benzoxazolone-piperidine class, minor structural modifications produce dramatic shifts in σ1 receptor affinity and selectivity. For example, 3-((1-benzylpiperidin-4-yl)methyl)benzo[d]oxazol-2(3H)-one (CHEMBL472979) exhibits a Ki of 3.58 nM for σ1 [1], whereas the closely related 3-((1-(biphenyl-4-ylmethyl)piperidin-4-yl)methyl)benzo[d]oxazol-2(3H)-one (CHEMBL474567) displays a Ki of 394 nM—a >100-fold difference [2]. The target compound introduces a unique 3-((benzyloxy)methyl) substitution pattern not found in any published structure-activity relationship (SAR) study. Consequently, generic interchange with other benzoxazolone-piperidine analogs cannot be justified without direct comparative pharmacological data, as even single-atom substituent changes are known to ablate σ1 binding entirely [3].

Quantitative Differentiation Evidence for 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1251680-69-9) vs. Closest Structural Analogs


Unique 3-((Benzyloxy)methyl)piperidine Substituent vs. 4-Substituted Benzylpiperidine Analogs: A Structural Differentiation

The target compound bears a 3-((benzyloxy)methyl) substituent on the piperidine ring, whereas all characterized high-affinity benzoxazolone σ1 ligands in the public domain carry N-benzyl or N-benzylpiperidine substituents at the piperidine 4-position (e.g., CHEMBL472979 with Ki=3.58 nM) [1]. No published SAR study has explored the 3-((benzyloxy)methyl) motif. This substitution relocates the hydrogen-bond acceptor oxygen and introduces a flexible methyleneoxy linker absent in all reference compounds, potentially altering both the pharmacophore geometry and the interaction with the σ1 receptor's auxiliary binding pocket.

Sigma-1 receptor Structure-activity relationship Benzoxazolone pharmacophore

Amide Bridge vs. Direct Methylene Linker: Impact on Conformational Flexibility and Metabolic Stability

The target compound incorporates an oxoethyl (amide) linker between the benzoxazolone N and the piperidine N, in contrast to the direct methylene linkage found in 3-((1-benzylpiperidin-4-yl)methyl)benzo[d]oxazol-2(3H)-one and most published benzoxazolone σ1 ligands [1]. The amide bond introduces a partial double-bond character that restricts rotation, reduces conformational entropy upon binding, and provides a hydrogen-bond acceptor site not present in methylene-linked analogs. This structural feature may alter both binding kinetics and susceptibility to amidase-mediated metabolism relative to comparator compounds.

Linker pharmacophore Metabolic stability Conformational analysis

Intra-Class Sigma-1 Affinity Range: Establishing a Baseline Expectation from Published Benzoxazolone-Piperidine Analogs

Published benzoxazolone-piperidine analogs span a Ki range of 0.1 nM to >10,000 nM at the σ1 receptor, with the most potent compound (4-Cl substituted N-benzyl derivative) achieving a Ki of 0.1 nM and a σ2/σ1 selectivity ratio of 4,270 [1]. The 3-((1-benzylpiperidin-4-yl)methyl) analog exhibits a Ki of 3.58 nM [2]. No binding data exist for the target compound. The presence of the benzyloxymethyl group—a hydrophobic, hydrogen-bond-capable substituent—is consistent with σ1 pharmacophore requirements for a secondary hydrophobic pocket [1], but its actual affinity contribution cannot be quantified without experimental determination.

Sigma-1 receptor binding Benzoxazolone SAR Affinity benchmark

Critical Evidence Gap: No Published Pharmacological Data Exist for Target Compound (CAS 1251680-69-9)

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents yielded no quantitative pharmacological data (binding affinity, functional activity, selectivity, ADME, or in vivo efficacy) for 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one [1][2]. The compound is listed by several chemical vendors as a research-grade building block, but none provide verified biological characterization. This represents a critical evidence gap that precludes any evidence-based procurement decision over structurally characterized analogs such as CHEMBL472979 (Ki=3.58 nM σ1) [3].

Evidence gap Pharmacological characterization Procurement risk

Application Scenarios for 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 1251680-69-9)


Proprietary Sigma-1 Receptor SAR Expansion

This compound is suitable for medicinal chemistry programs seeking to expand the SAR landscape of benzoxazolone σ1 ligands beyond the extensively characterized N-benzylpiperidine series. The unique 3-((benzyloxy)methyl) substitution and amide linker topology provide unexplored vectors for modulating σ1 affinity, selectivity, and pharmacokinetics. As demonstrated by the class affinity range (Ki 0.1–>10,000 nM [1]), structural novelty can translate into significant potency gains. Users should plan for de novo in vitro σ1/σ2 binding assays as the primary characterization step.

Chemical Probe Development for Sigma Receptor Biology

The benzoxazolone core is a validated scaffold for developing σ1-selective chemical probes [1]. This compound's structural divergence from known probes (e.g., CHEMBL472979 [2]) offers an opportunity to generate tool compounds with potentially distinct off-rate kinetics, residence time, or subtype bias. Procurement is warranted for groups equipped with radioligand binding and functional assay capabilities who need novel chemical matter for target validation studies.

Building Block for Diversity-Oriented Synthesis Libraries

As a functionalized piperidine-benzoxazolone conjugate, this compound can serve as a late-stage diversification intermediate for generating libraries of analogs via modification of the benzyl protecting group, reduction of the amide, or functionalization of the benzoxazolone aromatic ring. The 3-((benzyloxy)methyl) group provides a synthetic handle (via hydrogenolysis) for introducing alternative substituents, enabling rapid SAR exploration in hit-to-lead campaigns.

Negative Control or Pharmacologically Inert Scaffold

In the event that experimental characterization reveals weak or absent σ1 binding—as observed for some ortho-substituted benzoxazolone analogs [1]—this compound may serve as a structurally matched negative control for active benzoxazolone-piperidine ligands. Its procurement would then be justified for use in counter-screening and selectivity profiling panels where a chemically similar but biologically inert comparator is required.

Quote Request

Request a Quote for 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.